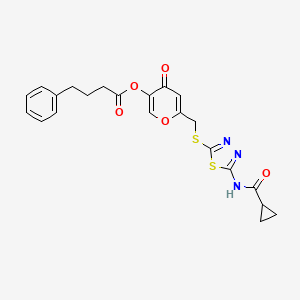

N-(6-((4-((2-(1H-indol-3-yl)ethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

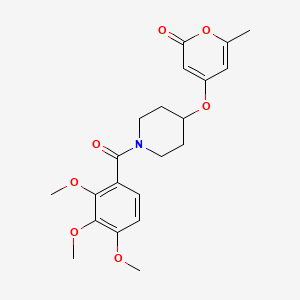

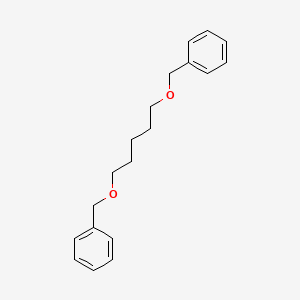

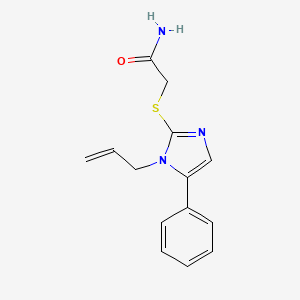

The compound appears to contain an indole group, a pyridazine ring, and a benzamide moiety. Indoles are common in many natural products and pharmaceuticals, known for their diverse biological activities . Pyridazine is a six-membered ring with two nitrogen atoms, known for its bioisosteric properties. Benzamides are a class of compounds containing a benzene ring attached to an amide group .

Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the amide group, the indole moiety, and the pyridazine ring. These groups could potentially undergo a variety of organic reactions .Scientific Research Applications

Enzyme Inhibition

Indole derivatives, such as the compound , have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Antagonist for P2Y12

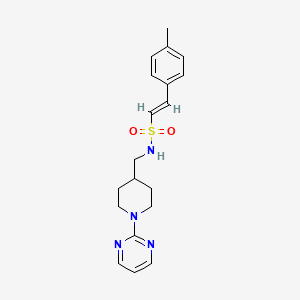

In 2014, Boldron et al., synthesized a derivative similar to the compound , which acted as a P2Y12 antagonist . P2Y12 is a protein associated with platelet aggregation and blood clotting, and antagonists for this protein are used to prevent thrombosis.

Inhibitor for Mutant Isocitrate Dehydrogenase-1 (IDH1)

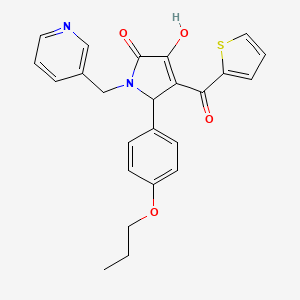

A series of new 3-(indol-3-yl)-4-(pyrazolo[3,4-c]pyridazin-3-yl)-maleimides were synthesized and evaluated for their inhibitory activity against IDH1-R132H . Most compounds exhibited significant potency to IDH1-R132H inhibition .

Anti-tumor Potential

The compound , due to its structural similarity to other indole derivatives, may have potential anti-tumor properties. Indole derivatives have been widely studied for their potential as anti-tumor drugs .

Inhibition of 2-HG Production

The compound could potentially inhibit the production of 2-HG in mutant tumor cells . 2-HG is a metabolite that accumulates in certain types of cancer cells and contributes to their growth and survival .

Potential Treatment for a Range of Diseases

The chemistry and therapeutic study of heterocyclic compounds, especially indoles, is essential . The presence of the indole scaffold in the amino acid tryptophan, neurotransmitter serotonin, and plant-based alkaloids has caused many medicinal properties . Therefore, the compound could potentially be used to treat a wide range of diseases.

Mechanism of Action

Target of Action

The primary target of this compound is the Isocitrate Dehydrogenase-1 (IDH1) . IDH1 is a key rate-limiting enzyme in the tricarboxylic acid cycle (TCA) and has been found to have a high mutation rate in several tumors .

Mode of Action

The compound interacts with its target, IDH1, by inhibiting its activity. Specifically, it has shown significant potency against the IDH1-R132H mutation . This mutation can reduce α-KG to 2-hydroxyglutarate (2-HG), leading to the accumulation of 2-HG in mutant tumor cells . By inhibiting this mutation, the compound can prevent the accumulation of 2-HG.

Biochemical Pathways

The compound affects the tricarboxylic acid cycle (TCA) by inhibiting the activity of IDH1 . This can lead to a decrease in the activity of some α-KG dependent dioxygenases, resulting in oncogenesis and the development of tumors .

Result of Action

The primary result of the compound’s action is the inhibition of the IDH1-R132H mutation, which can significantly inhibit the production of 2-HG in U87MG IDH1-R132H cells . This can potentially prevent the development of tumors.

Future Directions

properties

IUPAC Name |

N-[6-[4-[2-(1H-indol-3-yl)ethylamino]-4-oxobutyl]sulfanylpyridazin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O2S/c31-23(26-15-14-19-17-27-21-10-5-4-9-20(19)21)11-6-16-33-24-13-12-22(29-30-24)28-25(32)18-7-2-1-3-8-18/h1-5,7-10,12-13,17,27H,6,11,14-16H2,(H,26,31)(H,28,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COZCWGCAUMEQPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCCCC(=O)NCCC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-((4-((2-(1H-indol-3-yl)ethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(10E)-10-[[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene-5-carboxylic acid](/img/structure/B2934596.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2934612.png)